molecular formula C17H16FN5O B4168567 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide

2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide

Cat. No. B4168567
M. Wt: 325.34 g/mol
InChI Key: KRMDDPAWSCVUHT-UHFFFAOYSA-N
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Description

2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is known for its unique properties and is being studied for its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It may also modulate the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It may also reduce the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The compound 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to its use. For example, it may have low solubility in certain solvents, which could limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide. One area of interest is the development of new therapeutic applications for the compound. For example, it may be possible to use the compound to treat other inflammatory disorders such as rheumatoid arthritis or multiple sclerosis. Another area of interest is the development of new synthetic methods for the compound, which could improve its yield or purity. Finally, further research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity issues.
In conclusion, 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide is a compound with a number of potential therapeutic applications. It has been studied extensively for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of neurological disorders. While there are still many unanswered questions about the compound, it is clear that it holds great promise for the future of medical research.

Scientific Research Applications

The compound 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related disorders. The compound has also shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-12(13-7-3-2-4-8-13)19-16(24)11-23-21-17(20-22-23)14-9-5-6-10-15(14)18/h2-10,12H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMDDPAWSCVUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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